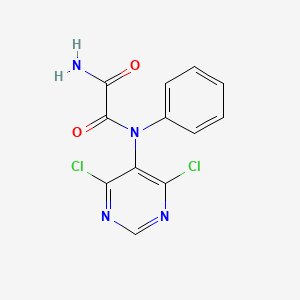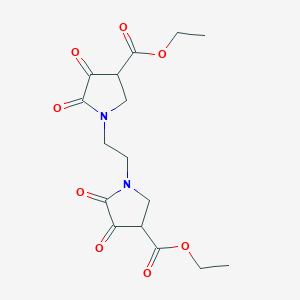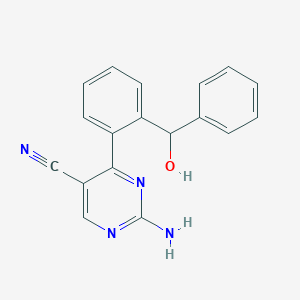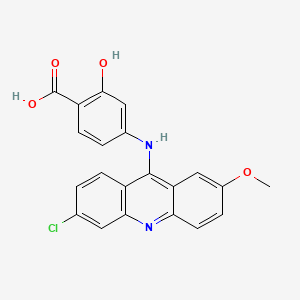
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a propyl group at the 6th position and a propylthio group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one can be achieved through several methods. One common synthetic route involves the reaction of 6-propyl-2-thiouracil-5-carbonitrile with 1-bromopropane in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12 hours, followed by the gradual addition of water .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound of the pyrimidine family.
2-Thiouracil: A derivative with a thiol group at the 2nd position.
6-Propyl-2-thiouracil: A closely related compound with a propyl group at the 6th position and a thiol group at the 2nd position.
Uniqueness
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is unique due to the presence of both a propyl and a propylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62459-08-9 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-propyl-2-propylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
UIOWXCVRKGXRER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)





![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)




![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)

